3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid
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Overview
Description
All-cis-3,6,9,12,15-octadecapentaenoic acid is an unsaturated fatty acid that can be isolated from the unicellular alga Gymnodinium kowalevskii . It is a rare polyunsaturated fatty acid with the molecular formula C18H26O2 and a molecular weight of 274.40 g/mol . This compound is of significant interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
All-cis-3,6,9,12,15-octadecapentaenoic acid can be synthesized using a modified method of iodolactonization from docosahexaenoic acid (all-cis-4,7,10,13,16,19-docosahexaenoic acid) . The synthesis involves the conversion of docosahexaenoic acid to the desired octadecapentaenoic acid through a series of chemical reactions, including desaturation and chain shortening.
Industrial Production Methods
Industrial production of all-cis-3,6,9,12,15-octadecapentaenoic acid is primarily achieved through the extraction from marine microalgae such as Gymnodinium kowalevskii . The extraction process involves the cultivation of the algae, followed by lipid extraction and purification to isolate the desired fatty acid.
Chemical Reactions Analysis
Types of Reactions
All-cis-3,6,9,12,15-octadecapentaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated fatty acid.
Substitution: Substitution reactions can occur at the double bonds, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas for reduction, and halogens for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of all-cis-3,6,9,12,15-octadecapentaenoic acid. These derivatives can have different biological activities and properties compared to the parent compound.
Scientific Research Applications
All-cis-3,6,9,12,15-octadecapentaenoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: Research on its role in cellular metabolism and its effects on cell membranes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of all-cis-3,6,9,12,15-octadecapentaenoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function . It is metabolized by enzymes such as Δ3, Δ2-enoyl-CoA isomerase, which converts it to other bioactive fatty acids like octadecatetraenoic acid and eicosapentaenoic acid . These metabolites can interact with various molecular targets and pathways, including anti-inflammatory and antioxidant pathways.
Comparison with Similar Compounds
All-cis-3,6,9,12,15-octadecapentaenoic acid is unique compared to other similar polyunsaturated fatty acids due to its specific structure and the number of double bonds. Similar compounds include:
All-cis-5,8,11,14,17-eicosapentaenoic acid (EPA): A well-known omega-3 fatty acid with five double bonds.
All-cis-4,7,10,13,16,19-docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.
All-cis-6,9,12,15-octadecatetraenoic acid: A fatty acid with four double bonds.
These compounds share some biological activities but differ in their specific effects and applications due to variations in their structures.
Properties
Molecular Formula |
C18H26O2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI Key |
LYJOUWBWJDKKEF-JLNKQSITSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC(=O)O |
Origin of Product |
United States |
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